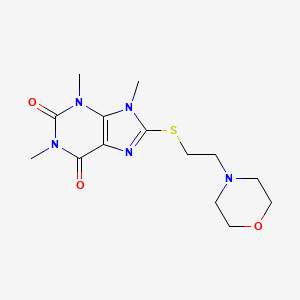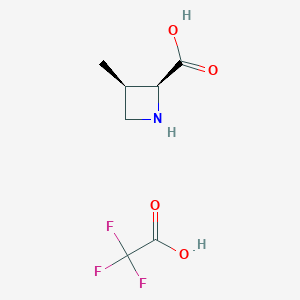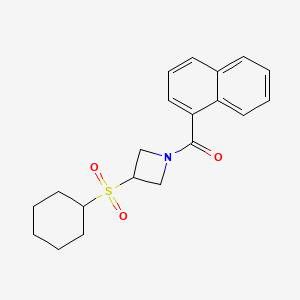![molecular formula C17H22Cl2N2O2S B2759052 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380095-99-6](/img/structure/B2759052.png)
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTB is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide causes an increase in the acetylation of histones, which leads to changes in gene expression and cellular processes.
Biochemical and physiological effects:
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is commonly used in cancer treatment. In addition, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have anti-inflammatory properties, as it inhibits the expression of pro-inflammatory cytokines. 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has a short half-life, which can limit its effectiveness in certain experiments. In addition, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be expensive to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, including the development of more efficient synthesis methods, the identification of new applications for 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide in medicine and agriculture, and the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide and its effects on cellular processes.
Métodos De Síntesis
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be synthesized through the reaction of 2,4-dichlorobenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine in the presence of a base. Other methods of synthesis include the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide, followed by the reaction with morpholine and formaldehyde.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro. In agriculture, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been used as a herbicide to control the growth of weeds. In material science, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been used in the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
2,4-dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-1-2-14(15(19)11-13)16(22)20-12-17(3-9-24-10-4-17)21-5-7-23-8-6-21/h1-2,11H,3-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCADURMVKHSOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)
![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)


![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)




![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)
![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
